molecular formula C19H21BrFNO4 B10981818 N-(4-bromo-2-fluorophenyl)-3,4,5-triethoxybenzamide

N-(4-bromo-2-fluorophenyl)-3,4,5-triethoxybenzamide

Cat. No.: B10981818
M. Wt: 426.3 g/mol
InChI Key: YHGMWJREHZIJLD-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-3,4,5-triethoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, along with three ethoxy groups on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-3,4,5-triethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and 3,4,5-triethoxybenzoic acid.

    Amidation Reaction: The 4-bromo-2-fluoroaniline is reacted with 3,4,5-triethoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This reaction forms the amide bond, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with different nucleophiles replacing the bromine or fluorine atoms.

    Oxidation: Oxidized products may include carboxylic acids or aldehydes.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-3,4,5-triethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-fluorophenyl)-3,4,5-triethoxybenzamide is unique due to the presence of three ethoxy groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C19H21BrFNO4

Molecular Weight

426.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3,4,5-triethoxybenzamide

InChI

InChI=1S/C19H21BrFNO4/c1-4-24-16-9-12(10-17(25-5-2)18(16)26-6-3)19(23)22-15-8-7-13(20)11-14(15)21/h7-11H,4-6H2,1-3H3,(H,22,23)

InChI Key

YHGMWJREHZIJLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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